molecular formula C10H12N2O2S B6146508 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine CAS No. 944887-58-5

6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine

Cat. No.: B6146508
CAS No.: 944887-58-5
M. Wt: 224.28 g/mol
InChI Key: WXNYZVXNKFBVDS-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)-1,3-benzothiazol-2-amine is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring substituted with an amine group and a 2-methoxyethoxy group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

6-(2-Methoxyethoxy)-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A solvent with similar structural features but different applications.

    2-(2-Methoxyethoxy)ethanol: Another glycol ether with comparable properties.

    Benzothiazole: The parent compound with a wide range of derivatives.

Uniqueness

6-(2-Methoxyethoxy)-1,3-benzothiazol-2-amine is unique due to the presence of both the benzothiazole ring and the 2-methoxyethoxy group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

944887-58-5

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

6-(2-methoxyethoxy)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H12N2O2S/c1-13-4-5-14-7-2-3-8-9(6-7)15-10(11)12-8/h2-3,6H,4-5H2,1H3,(H2,11,12)

InChI Key

WXNYZVXNKFBVDS-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)N=C(S2)N

Purity

95

Origin of Product

United States

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